Cas no 162220-83-9 (diethyl {[(6-ethoxypyridin-3-yl)amino]methylidene}propanedioate)

diethyl {[(6-ethoxypyridin-3-yl)amino]methylidene}propanedioate structure
162220-83-9 structure
Product Name:diethyl {[(6-ethoxypyridin-3-yl)amino]methylidene}propanedioate
CAS No:162220-83-9
MF:C15H20N2O5
MW:308.329704284668
CID:1342798
PubChem ID:621746
Update Time:2025-04-20

diethyl {[(6-ethoxypyridin-3-yl)amino]methylidene}propanedioate Chemical and Physical Properties

Names and Identifiers

    • diethyl {[(6-ethoxypyridin-3-yl)amino]methylidene}propanedioate
    • Diethyl {[(6-ethoxypyridin-3-yl)amino]methylene}malonate
    • Diethyl 2-([(6-ethoxy-3-pyridinyl)amino]methylene)malonate
    • propanedioic acid, 2-[[(6-ethoxy-3-pyridinyl)amino]methylene]-, diethyl ester
    • Diethyl(2-ethoxy-5-pyridylaminomethylene)malonate
    • 162220-83-9
    • Diethyl 6-ethoxy-3-pyridylaminomethylenemalonate
    • 1,3-Diethyl 2-[[(6-ethoxy-3-pyridinyl)amino]methylene]propanedioate
    • DTXSID501163644
    • SCHEMBL7242142
    • Diethyl 2-([(6-ethoxy-3-pyridinyl)amino]methylene)malonate #
    • diethyl (2-ethoxy-5-pyridylaminomethylene)malonate
    • diethyl 2-(6-ethoxy-3-pyridylaminomethylene)malonate
    • Inchi: 1S/C15H20N2O5/c1-4-20-13-8-7-11(9-17-13)16-10-12(14(18)21-5-2)15(19)22-6-3/h7-10,16H,4-6H2,1-3H3
    • InChI Key: OGGXZYQLCGRLJF-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC(=CN=1)N/C=C(\C(=O)OCC)/C(=O)OCC

Computed Properties

  • Exact Mass: 308.1373
  • Monoisotopic Mass: 308.13722174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 10
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 86.8Ų

Experimental Properties

  • PSA: 86.75
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